molecular formula C10H8N2O2S B6413542 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% CAS No. 1261982-30-2

6-Amino-3-(thiophen-3-yl)picolinic acid, 95%

Cat. No. B6413542
CAS RN: 1261982-30-2
M. Wt: 220.25 g/mol
InChI Key: VDIFAEWDRSUPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(thiophen-3-yl)picolinic acid (6-ATPA) is a heterocyclic organic compound with a thiophene ring and a pyridine ring connected by a carbon-carbon bond. It has been widely studied due to its unique properties and potential applications in pharmaceuticals, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with metal ions, such as zinc, copper, and iron, to form complexes that can catalyze various enzymatic reactions. It is also believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with proteins and other biological molecules, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% have not yet been fully studied. However, it is believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can modulate the activity of proteins and other biological molecules, such as DNA and RNA. It is also believed that 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% can interact with metal ions, such as zinc, copper, and iron, to form complexes that can catalyze various enzymatic reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in laboratory experiments include its high yield of product, its low cost, and its stability. The limitations of using 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in laboratory experiments include its high reactivity and its potential to form complexes with metal ions.

Future Directions

Future research on 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% could focus on understanding its mechanism of action, studying its biochemical and physiological effects, and exploring its potential applications in pharmaceuticals, biochemistry, and materials science. Additionally, research could focus on improving the synthesis method to increase the yield of product and reduce the cost. Finally, research could focus on developing new methods to isolate 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% and to purify it for use in laboratory experiments.

Synthesis Methods

6-Amino-3-(thiophen-3-yl)picolinic acid, 95% is synthesized by the reaction of 2-aminopyridine and thiophene-3-carbaldehyde. This reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% in a high yield. The reaction is also reversible, so the product can be isolated by crystallization.

Scientific Research Applications

6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In biochemistry, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as a ligand for metal ions, such as zinc, copper, and iron, and as a catalyst for various enzymatic reactions. In materials science, 6-Amino-3-(thiophen-3-yl)picolinic acid, 95% has been studied for its potential to act as an organic semiconductor material.

properties

IUPAC Name

6-amino-3-thiophen-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-2-1-7(6-3-4-15-5-6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFAEWDRSUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CSC=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(thiophen-3-YL)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.